

Application Notes and Protocols: Phenoxazine-Based Dyes in Live-Cell Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	2-Chloro-10-methyl-3,4-diazaphenoxazine
Cat. No.:	B1305638

[Get Quote](#)

A Note on the Originally Requested Compound: Initial searches for "**2-Chloro-10-methyl-3,4-diazaphenoxazine**" did not yield any specific applications, protocols, or data related to its use in live-cell imaging. This suggests that it is either not a compound used for this purpose or is not referred to by this name in the available literature. Therefore, these application notes will focus on a well-characterized and widely used phenoxazine-based dye, Nile Red, and its derivatives, which are extensively documented for live-cell imaging applications.

Introduction to Phenoxazine Dyes for Live-Cell Imaging

Phenoxazine-based dyes are a class of heterocyclic compounds that form the core structure of many fluorescent probes. Their utility in live-cell imaging stems from several key properties, including their cell permeability, fluorogenic nature, and sensitivity to the local environment. Many probes in this class are "wash-free," meaning they only become fluorescent upon binding to their target, thus reducing background noise and simplifying staining procedures.[\[1\]](#)[\[2\]](#)

Nile Red (9-diethylamino-5H-benzo[a]phenoxazin-5-one) is a prominent member of this family, known for its intense fluorescence in hydrophobic environments, making it an excellent stain for intracellular lipid droplets.[\[3\]](#)[\[4\]](#) Its derivatives have been developed to target other organelles, expanding the utility of the phenoxazine scaffold in multicolor live-cell imaging.[\[5\]](#)[\[6\]](#)

Core Applications

- Lipid Droplet Dynamics: Real-time visualization of lipid droplet formation, trafficking, and degradation in response to metabolic changes.[1][7]
- Organelle-Specific Imaging: Staining of various organelles, including mitochondria, lysosomes, the endoplasmic reticulum, and the Golgi apparatus, using targeted phenoxazine derivatives.[1][5]
- Drug Development: Assessing the impact of therapeutic compounds on lipid metabolism and storage.
- Environmental Sensing: Utilizing the solvatochromic properties of dyes like Nile Red to report on the polarity of subcellular environments.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for the application of Nile Red and its derivatives in live-cell imaging.

Property	Value	Source(s)
Molecular Weight	318.38 g/mol	
Formula	C ₂₀ H ₁₈ N ₂ O ₂	
CAS Number	7385-67-3	
Solubility	Soluble to 10 mM in DMSO	
Storage	Store at -20°C	
Excitation Maximum (in Methanol)	552 nm	
Emission Maximum (in Methanol)	636 nm	
Excitation for Lipid Droplets (Yellow-Gold)	450-500 nm	[3][4]
Emission for Lipid Droplets (Yellow-Gold)	>528 nm	[3][4]
Excitation for Lipid Droplets (Red)	515-560 nm	[3][4]
Emission for Lipid Droplets (Red)	>590 nm	[3][4]
Lower Detection Limit	25-100 ng for various lipids	[9]

Table 1: Physicochemical and Spectroscopic Properties of Nile Red.

Parameter	Recommended Range/Value	Source(s)
Stock Solution Concentration	1 mM in anhydrous DMSO	[3]
Working Solution Concentration	100-1000 nM in buffer (e.g., HHBS or PBS)	[3] [10] [11]
Incubation Time (Live Cells)	5-30 minutes at room temperature or 37°C	[3] [10] [11] [12]
Incubation Time (Fixed Cells)	15-30 minutes at room temperature	[10]

Table 2: Recommended Staining Conditions for Nile Red.

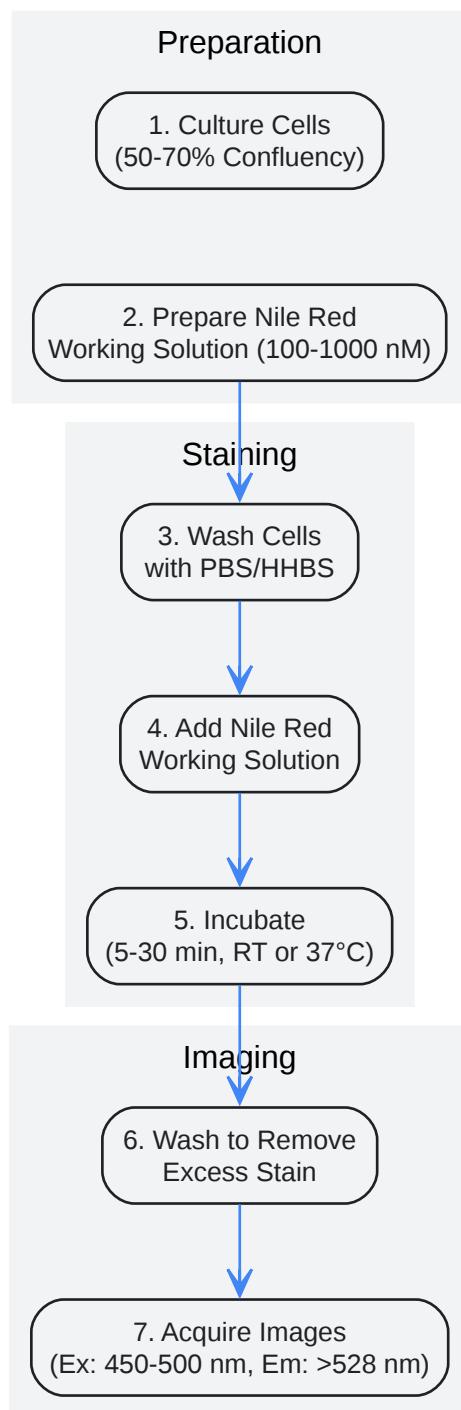
Experimental Protocols

Protocol 1: Live-Cell Staining of Intracellular Lipid Droplets with Nile Red

This protocol details the procedure for staining lipid droplets in living cells for fluorescence microscopy.

- Cell Culture:
 - Seed cells in an appropriate imaging vessel (e.g., glass-bottom dish or multi-well plate).
 - Culture cells to 50-70% confluence under standard conditions (37°C, 5% CO₂).[\[10\]](#)
 - For studies on lipid droplet formation, cells can be treated with an inducer such as oleic acid.[\[10\]](#)
- Reagent Preparation:
 - 1 mM Nile Red Stock Solution: Dissolve the appropriate amount of Nile Red powder in anhydrous DMSO. Vortex thoroughly. Aliquot and store at ≤ -20°C, protected from light. Avoid repeated freeze-thaw cycles.[\[3\]](#)

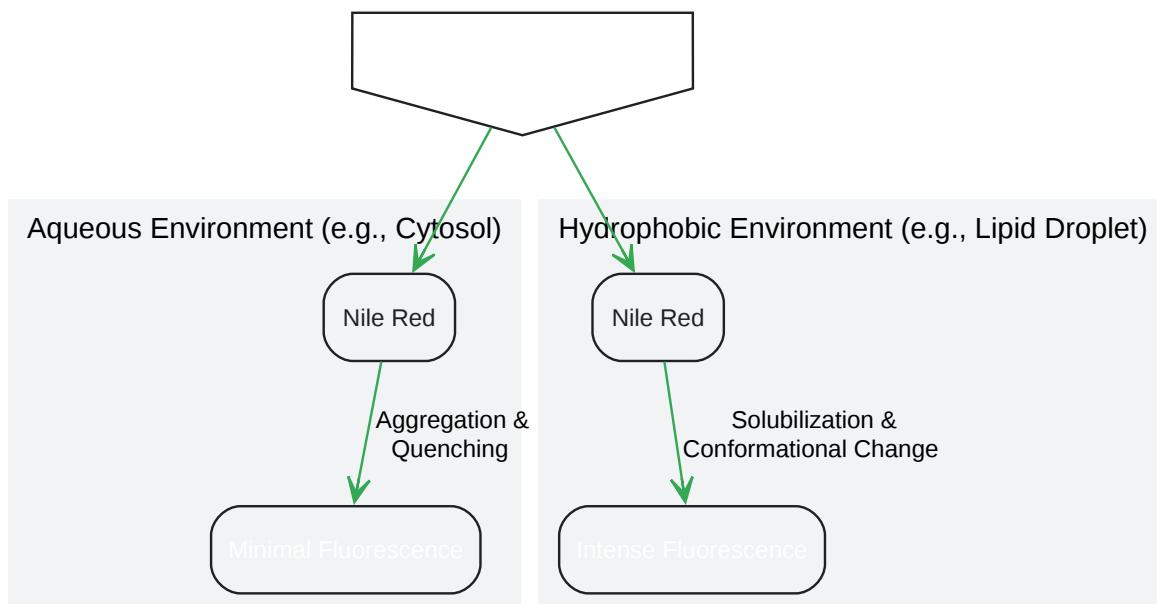
- Nile Red Working Solution (200-1000 nM): Immediately before use, dilute the 1 mM stock solution in a suitable buffer such as Hanks and 20 mM Hepes buffer (HHBS) or PBS, pH 7. Mix well by vortexing.[3]
- Staining Procedure:
 - For Adherent Cells:
 - Remove the culture medium from the cells.
 - Rinse the cells briefly with HHBS or PBS.[10]
 - Add the Nile Red working solution to the cells.[3]
 - For Suspension Cells:
 - Centrifuge the cell suspension to obtain a pellet of $1-5 \times 10^5$ cells.
 - Resuspend the cells in 500 μ L of the Nile Red working solution.[3]
 - Incubate the cells for 5-10 minutes at room temperature or 37°C, protected from light.[3][11]
- Imaging:
 - For Adherent Cells: After incubation, rinse the cells with HHBS or PBS to remove excess stain.[10] Add fresh buffer for imaging.
 - For Suspension Cells: Centrifuge the cells to remove the staining solution, then resuspend in fresh buffer for imaging.[11]
 - Acquire images on a fluorescence microscope or live-cell imaging system. For selective imaging of lipid droplets, use an excitation wavelength between 450-500 nm and an emission wavelength greater than 528 nm.[3][4]


Protocol 2: Staining of Fixed Cells with Nile Red

This protocol is for staining lipid droplets in cells that have been chemically fixed.

- Cell Culture and Fixation:
 - Culture cells as described in Protocol 1, Step 1.
 - Wash cells with PBS.
 - Fix the cells by incubating with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[13]
 - Wash the fixed cells three times with PBS for 5 minutes each.[13]
- Staining:
 - Prepare the Nile Red working solution as described in Protocol 1, Step 2.
 - Incubate the fixed cells with the working solution for 15-30 minutes at room temperature. [10]
 - Wash the cells three times with PBS for 5 minutes each to remove excess stain.[10]
- Optional Counterstaining:
 - Nuclei can be counterstained with a dye such as Hoechst 33342 (1-5 μ g/mL) for 10 minutes.[10]
 - Wash once with PBS for 5 minutes.[10]
- Imaging:
 - Mount the coverslip or image the plate in PBS.
 - Acquire images using appropriate filter sets for Nile Red and any counterstains.

Visualizations


Experimental Workflow for Live-Cell Lipid Droplet Imaging

[Click to download full resolution via product page](#)

Caption: Workflow for staining lipid droplets in live cells with Nile Red.

Fluorogenic Mechanism of Nile Red

[Click to download full resolution via product page](#)

Caption: Fluorogenic activation of Nile Red in different cellular environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

- 6. Nile red derivatives for dual-channel organelle imaging and LPS detection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 9. Use of nile red for the rapid in situ quantitation of lipids on thin-layer chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Nile Red derivatives enable improved ratiometric imaging for nerve-specific contrast - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Phenoxazine-Based Dyes in Live-Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1305638#using-2-chloro-10-methyl-3-4-diazaphenoxazine-in-live-cell-imaging>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com